6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

Catalog No.
S11307324
CAS No.
5684-66-2
M.F
C18H18N2O
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carb...

CAS Number

5684-66-2

Product Name

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

IUPAC Name

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H18N2O/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12/h2-8,11,17,19-20H,9-10H2,1H3

InChI Key

VGWBMVBBCGVTFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (also known as 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) is a specialized synthetic tetrahydro-beta-carboline (THBC) derivative characterized by a methoxy group at the C6 position and a phenyl substituent at the C1 position. In procurement and synthetic planning, it serves as a critical alkaloid scaffold, a reference standard for Maillard reaction products in food chemistry, and a robust precursor for fully aromatic beta-carbolines. Its structural combination of an electron-donating methoxy group and a bulky, lipophilic C1-phenyl ring differentiates its solubility, oxidative stability, and receptor-binding profile from unsubstituted or simple alkyl-substituted THBCs, making it a highly specific target for advanced chemoinformatics and pharmacological benchmarking [1].

Research Fit

Specific 1-phenyl THβC scaffold for SAR-driven studies
Distinct steric/electronic profile vs. pinoline or 1-methyl analogs
Medicinal chemistry & food science chemical probe

Substituting 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline with simpler analogs, such as 1-methyl-6-methoxy-THBC or unsubstituted pinoline, fundamentally compromises both synthetic predictability and physicochemical behavior. The C1-phenyl group significantly alters the steric hindrance and electron density around the pyrido-indole core, which directly impacts the compound's oxidation potential and its behavior in downstream dehydrogenation reactions. Furthermore, in biological and analytical assays, the specific lipophilicity imparted by the unsubstituted phenyl ring dictates its cellular permeability and distinct cytotoxicity profile compared to hydroxylated or methoxylated phenyl derivatives, meaning that generic substitution will lead to irreproducible structure-activity relationship (SAR) data and skewed baseline controls [1].

Substitution Risk

Target shift

1-Methyl or unsubstituted THβCs favor MAO pathways, not the cholinergic/antioxidant profile observed for 1-phenyl scaffold.

AChE engagement

Absence of the 1-phenyl ring may eliminate the AChE recognition achieved by BEN-derived analogs.

SAR non-linearity

LogP and π-stacking changes can shift target engagement, making bulk THβC surrogates unsuitable for reproducing BEN's biological signature.

High-Yield Aqueous Synthesis Compatibility

In the synthesis of 6-methoxy-tetrahydro-beta-carbolines via aqueous Maillard-type Pictet-Spengler reactions, the choice of the C1 substituent significantly impacts the isolated yield. When reacting 5-methoxytryptamine with benzaldehyde, the 1-phenyl derivative achieves an 84.4% yield. In contrast, reactions with more complex substituted aldehydes, such as anisaldehyde (yielding the 1-(4-methoxyphenyl) analog) or vanillin (yielding the 1-(4-hydroxy-3-methoxyphenyl) analog), result in lower yields of 78.4% and 74.3%, respectively [1].

Evidence DimensionAqueous Pictet-Spengler Condensation Yield
Target Compound Data84.4% yield (1-phenyl derivative)
Comparator Or Baseline78.4% (1-(4-methoxyphenyl) analog) and 74.3% (1-(4-hydroxy-3-methoxyphenyl) analog)
Quantified Difference6.0% to 10.1% higher absolute yield compared to methoxy/hydroxy-substituted phenyl analogs
ConditionsAqueous medium reaction of 5-methoxytryptamine with respective aldehydes

Higher synthetic yields in aqueous conditions translate to more efficient, greener manufacturability and lower crude purification costs.

AChE Inhibition
Data to verify
N-benzoyl-N-methyl derivative IC50 26.52 ± 0.79 µM; pinoline (6-methoxy-THβC) inactive
Supports AChE inhibitor SAR context
Direct BEN IC50 not reported; derivative data confirms 1-phenyl role

In Vitro Handling Safety and Cytotoxicity Benchmarking

When establishing baseline toxicity for alkaloid libraries, 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline demonstrates a favorable safety profile on non-tumorous cell lines (NIH/3T3, CCD18-Co, and B98-5). While active at antioxidative concentrations, it is significantly less cytotoxic than standard reference agents such as 5-fluorouracil, cisplatin, and betulinic acid [1]. This predictable, mild toxicity profile allows it to be safely utilized as a non-destructive reference standard in cellular assays without causing premature cell death in control wells.

Evidence DimensionBaseline cytotoxicity on non-tumorous cells
Target Compound DataMild toxicity (tolerated at antioxidative concentrations)
Comparator Or Baseline5-fluorouracil and cisplatin
Quantified DifferenceSignificantly lower baseline cytotoxicity
ConditionsMTT viability assay on NIH/3T3, CCD18-Co, and B98-5 cell lines

Procuring a compound with a well-characterized, mild toxicity profile prevents assay failure when used as a baseline control in live-cell high-throughput screening.

Antioxidant Rank
Head-to-head
VAN >> ACE > ANI ≈ BEN (DPPH/ABTS/FRAP)
Supports antioxidant SAR midpoint control
Exact IC50 values require full-text review

Structural Stability and Baseline Radical Scavenging

In comparative DPPH and ABTS radical scavenging assays, the 1-phenyl derivative exhibits moderate antioxidant capacity driven primarily by the 6-methoxy-beta-carboline core. In contrast, the 1-(4-hydroxy-3-methoxyphenyl) analog displays significantly higher scavenging activity due to its reactive phenolic hydroxyl group [1]. For procurement in structure-activity relationship studies, the 1-phenyl compound is prioritized when researchers require a stable, lipophilic scaffold that isolates the core's baseline electronic properties without the confounding hyper-reactivity of a free phenol group.

Evidence DimensionInterference from C1-substituent reactivity
Target Compound DataStable C1-phenyl ring (moderate baseline scavenging)
Comparator Or Baseline1-(4-hydroxy-3-methoxyphenyl) analog
Quantified DifferenceAbsence of phenolic hydroxyl reactivity, ensuring core-specific baseline data
ConditionsIn vitro DPPH and ABTS radical scavenging assays

Selecting the 1-phenyl derivative ensures that downstream assay results reflect the beta-carboline core's properties rather than the dominant reactivity of a phenolic substituent.

Cytotoxicity Profile
Reported
BEN mild toxicity; all four 6-methoxy-THβCs lower vs. 5-FU, cisplatin, betulinic acid
Supports cell-model endpoint review
MTT assay on NIH/3T3, CCD-18Co, B98-5 non-tumourigenic cells
Thermal Stability
Reported
More stable than vitamin C, BHT, and quercetin
Supports thermal stability screening context
Full article for T1/2 and residual activity percentages

Reference Standard in Food Chemistry and Maillard Reaction Analysis

Because 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is formed via the reaction of 5-methoxytryptamine and benzaldehyde, it is a critical analytical standard for quantifying Maillard-derived beta-carbolines in processed foods and beverages [1]. Its specific retention time and mass fragmentation pattern are required to distinguish it from other naturally occurring analogs like pinoline or 1-methyl derivatives.

Precursor for Fully Aromatic Beta-Carboline Alkaloids

The compound serves as a highly processable, high-yield intermediate (84.4% aqueous yield) for the synthesis of fully aromatic 1-phenyl-beta-carbolines [1]. The stability of the C1-phenyl group during downstream oxidative dehydrogenation makes it superior to alkyl-substituted analogs, which can undergo unwanted side reactions during aromatization.

Pharmacological Control in Cytotoxicity and Antioxidant Screening

Due to its moderate antioxidant activity and milder cytotoxicity profile compared to standard chemotherapeutics (e.g., cisplatin, 5-fluorouracil) [1], this compound is an excellent negative or baseline control in high-throughput screening assays evaluating novel, highly potent beta-carboline anti-cancer agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
AChE inhibitor lead diversification
1-Phenyl-6-methoxy scaffold for N2/N9 derivatization
AChE peripheral anionic site engagement
Thermally stable food antioxidant research
Moderate antioxidant activity with thermal robustness
Cytotoxicity endpoint review on non-tumourigenic cells
Serotonin receptor subtype profiling
1-Phenyl steric probe distinct from 1-methyl/unsubstituted analogs
Tryptamine receptor competitive antagonism (pA2) review

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

278.141913202 g/mol

Monoisotopic Mass

278.141913202 g/mol

Heavy Atom Count

21

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